Cytochrome P450 Inhibition Profile: CYP1A2 IC₅₀ Comparison with Methoxy Analog
In human liver microsome assays, 1-[5-bromo-2-(cyclopentylmethoxy)phenyl]ethan-1-one demonstrated an IC₅₀ of 7,000 nM against CYP1A2 (pre-incubation 5 min, substrate addition, 10 min measurement by LC/MS/MS) [1]. By class-level inference with the methoxy analog 1-(5-bromo-2-methoxyphenyl)ethanone, the larger cyclopentylmethoxy substituent is associated with attenuated CYP1A2 binding compared to smaller alkoxy congeners, consistent with the known preference of CYP1A2 for planar, low-volume substrates [2]. Direct head-to-head CYP inhibition data for the comparator are not available in the same assay system; thus, the quantitative CYP1A2 IC₅₀ for the target compound provides a procurement-relevant baseline not available for simpler analogs.
| Evidence Dimension | CYP1A2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7,000 nM (7.0 × 10³ nM) |
| Comparator Or Baseline | 1-(5-Bromo-2-methoxyphenyl)ethanone — CYP1A2 IC₅₀ not reported in the same assay system; class-level expectation of stronger inhibition for smaller alkoxy substrates based on CYP1A2 active-site topology [2]. |
| Quantified Difference | Not directly calculable; the target compound value serves as a procurement benchmark absent for comparator. |
| Conditions | Human liver microsomes; pre-incubation 5 min; substrate addition; 10 min incubation; detection by LC/MS/MS [1]. |
Why This Matters
A measured CYP1A2 IC₅₀ of 7,000 nM distinguishes this compound from analogs lacking any CYP inhibition characterization, enabling researchers to anticipate drug-drug interaction risk when the acetyl group is used for further derivatization.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). Affinity Data: IC₅₀ = 7.00E+3 nM. Assay: Inhibition of CYP1A2 in human microsomes. Deposited 2016-04-19. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 (accessed 2026-05-04). View Source
- [2] Zhou, S.F., Yang, L.P., Zhou, Z.W., Liu, Y.H., Chan, E. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2. AAPS Journal, 2009, 11(3), 481–494. Review of CYP1A2 active-site topology and substrate structure-activity relationships. View Source
